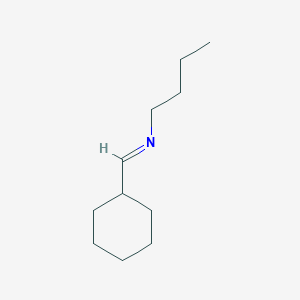
1-Butanamine, N-(cyclohexylmethylene)-
Cat. No. B8457922
Key on ui cas rn:
60670-69-1
M. Wt: 167.29 g/mol
InChI Key: QIEBZFVTVIGJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04558064
Procedure details


6.4 g of butyllithium (in the form of a hexane solution) were added to 16.7 g of butyliminomethylcyclohexane in 300 ml of anhydrous dimethoxyethane at -76° C. under protective gas (argon). 15 min. after completion of addition, 18 g of N-acetylchloroserine methyl ester in 100 ml of DME were added dropwise, with efficient cooling. The mixture was stirred for a further 1 hour at a low temperature, allowed to warm up and evaporated to a small volume in vacuo. The crude mixture was acidified with 200 ml of 2N HCl and heated to reflux for 45 min. The mixture was evaporated in vacuo, the residue was taken up in glacial acetic acid, 1 g of Pt/C (10% Pt) was added and hydrogenation was carried out under normal pressure. The mixture was filtered, evaporated and chromatographed over a silica gel column with the system chloroform/methanol/glacial acetic acid/water 25:15:2:2. The amino acid crystallized from the appropriate eluate after evaporation.




Name
N-acetylchloroserine methyl ester
Quantity
18 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10]C.C(N=CC1CCCCC1)CCC.C[O:25][C:26](=[O:35])[C@H:27]([CH2:33]O)[N:28](Cl)[C:29](=O)[CH3:30]>C(COC)OC>[CH2:29]1[C:30]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:33][CH:27]([C:26]([OH:25])=[O:35])[NH:28]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
16.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N=CC1CCCCC1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
Step Two
|
Name
|
N-acetylchloroserine methyl ester
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
COC([C@@H](N(C(C)=O)Cl)CO)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for a further 1 hour at a low temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise, with efficient cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a small volume in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 45 min
|
|
Duration
|
45 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1 g of Pt/C (10% Pt) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed over a silica gel column with the system chloroform/methanol/glacial acetic acid/water 25:15:2:2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The amino acid crystallized from the appropriate eluate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after evaporation
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1NC(CC12CCCCC2)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
